molecular formula C11H7Cl2FN2O B11852137 3,5-Dichloro-6-(3-fluorophenyl)-1-methylpyrazin-2(1H)-one

3,5-Dichloro-6-(3-fluorophenyl)-1-methylpyrazin-2(1H)-one

Cat. No.: B11852137
M. Wt: 273.09 g/mol
InChI Key: GTIUBLJJBMCCMB-UHFFFAOYSA-N
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Description

3,5-Dichloro-6-(3-fluorophenyl)-1-methylpyrazin-2(1H)-one is a chemical compound that belongs to the pyrazinone family. This compound is characterized by the presence of chlorine and fluorine atoms attached to a pyrazinone ring, making it a halogenated derivative. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3,5-Dichloro-6-(3-fluorophenyl)-1-methylpyrazin-2(1H)-one typically involves multiple steps. One common method includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoroaniline and 3,5-dichloropyrazine.

    Reaction Conditions: The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).

    Synthetic Route: The synthetic route may include steps like halogenation, nucleophilic substitution, and cyclization to form the pyrazinone ring.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

3,5-Dichloro-6-(3-fluorophenyl)-1-methylpyrazin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted pyrazinones.

Scientific Research Applications

3,5-Dichloro-6-(3-fluorophenyl)-1-methylpyrazin-2(1H)-one has several scientific research applications:

    Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various reactions.

    Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor. It may interact with specific enzymes, affecting their activity and providing insights into enzyme function.

    Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may have applications in the development of new drugs for treating diseases such as cancer and microbial infections.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-6-(3-fluorophenyl)-1-methylpyrazin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved. The specific pathways and targets depend on the context of its use, whether in biological research or medicinal applications.

Comparison with Similar Compounds

3,5-Dichloro-6-(3-fluorophenyl)-1-methylpyrazin-2(1H)-one can be compared with other similar compounds, such as:

    3,5-Dichloropyrazin-2(1H)-one: This compound lacks the fluorophenyl group, making it less complex and potentially less reactive.

    6-(3-Fluorophenyl)-1-methylpyrazin-2(1H)-one: This compound lacks the chlorine atoms, which may affect its reactivity and interactions with other molecules.

    3,5-Dichloro-1-methylpyrazin-2(1H)-one:

The uniqueness of this compound lies in its combination of chlorine and fluorine atoms, which impart distinct chemical and physical properties, making it valuable for various scientific research applications.

Properties

Molecular Formula

C11H7Cl2FN2O

Molecular Weight

273.09 g/mol

IUPAC Name

3,5-dichloro-6-(3-fluorophenyl)-1-methylpyrazin-2-one

InChI

InChI=1S/C11H7Cl2FN2O/c1-16-8(6-3-2-4-7(14)5-6)9(12)15-10(13)11(16)17/h2-5H,1H3

InChI Key

GTIUBLJJBMCCMB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N=C(C1=O)Cl)Cl)C2=CC(=CC=C2)F

Origin of Product

United States

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